4-({(E)-[4-(difluoromethoxy)phenyl]methylidene}amino)-5-ethyl-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-({(E)-1-[4-(DIFLUOROMETHOXY)PHENYL]METHYLIDENE}AMINO)-5-ETHYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex organic compound that features a triazole ring, a difluoromethoxyphenyl group, and a hydrosulfide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({(E)-1-[4-(DIFLUOROMETHOXY)PHENYL]METHYLIDENE}AMINO)-5-ETHYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves multiple steps:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of the Difluoromethoxyphenyl Group: This step often involves the use of difluoromethylation reagents, which can be introduced via electrophilic or nucleophilic pathways.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure scalability and consistency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the imine group, converting it to an amine.
Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
4-({(E)-1-[4-(DIFLUOROMETHOXY)PHENYL]METHYLIDENE}AMINO)-5-ETHYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for developing new pharmaceuticals due to its unique structural features.
Biological Studies: The compound can serve as a probe for studying enzyme interactions and metabolic pathways.
Materials Science: Its unique electronic properties make it suitable for use in the development of advanced materials, such as organic semiconductors.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxyphenyl group can enhance binding affinity through hydrophobic interactions, while the triazole ring can participate in hydrogen bonding and coordination with metal ions. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(Difluoromethoxy)phenyl derivatives: These compounds share the difluoromethoxyphenyl group but differ in other structural aspects.
Triazole-based compounds: These include other triazole derivatives with different substituents on the ring.
Uniqueness
4-({(E)-1-[4-(DIFLUOROMETHOXY)PHENYL]METHYLIDENE}AMINO)-5-ETHYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both the difluoromethoxyphenyl group and the triazole ring allows for versatile interactions and applications that are not commonly found in other compounds .
Properties
Molecular Formula |
C12H12F2N4OS |
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Molecular Weight |
298.31 g/mol |
IUPAC Name |
4-[(E)-[4-(difluoromethoxy)phenyl]methylideneamino]-3-ethyl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C12H12F2N4OS/c1-2-10-16-17-12(20)18(10)15-7-8-3-5-9(6-4-8)19-11(13)14/h3-7,11H,2H2,1H3,(H,17,20)/b15-7+ |
InChI Key |
LXTMAKCEHLBHMS-VIZOYTHASA-N |
Isomeric SMILES |
CCC1=NNC(=S)N1/N=C/C2=CC=C(C=C2)OC(F)F |
Canonical SMILES |
CCC1=NNC(=S)N1N=CC2=CC=C(C=C2)OC(F)F |
Origin of Product |
United States |
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